molecular formula C10H9Cl2NO2 B2595540 6-(3,5-Dichlorophenyl)morpholin-3-one CAS No. 167848-41-1

6-(3,5-Dichlorophenyl)morpholin-3-one

Cat. No.: B2595540
CAS No.: 167848-41-1
M. Wt: 246.09
InChI Key: CPHQGJPWIFPPTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,5-Dichlorophenyl)morpholin-3-one is a versatile chemical compound used in various scientific research fields. It is known for its unique structure, which includes a morpholine ring substituted with a 3,5-dichlorophenyl group. This compound exhibits interesting chemical properties that make it valuable in drug development, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Dichlorophenyl)morpholin-3-one typically involves the reaction of 3,5-dichloroaniline with ethylene oxide to form the corresponding morpholine derivative. This reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydroxide, to facilitate the formation of the morpholine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques, such as catalytic hydrogenation or the use of specialized reactors to ensure high yield and purity. The process often includes steps like purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Dichlorophenyl)morpholin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the chlorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted morpholine compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

6-(3,5-Dichlorophenyl)morpholin-3-one is widely used in scientific research due to its versatile properties. Some of its applications include:

    Drug Development: It serves as a building block for synthesizing various pharmaceutical compounds.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Material Science: The compound is utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(3,5-Dichlorophenyl)morpholin-3-one involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The pathways involved often include binding to active sites or altering the conformation of target proteins, leading to changes in their activity .

Comparison with Similar Compounds

Similar Compounds

  • 6-(3,5-Dichlorophenyl)morpholine
  • 3,5-Dichloroaniline
  • Morpholine derivatives

Uniqueness

6-(3,5-Dichlorophenyl)morpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry.

Properties

IUPAC Name

6-(3,5-dichlorophenyl)morpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO2/c11-7-1-6(2-8(12)3-7)9-4-13-10(14)5-15-9/h1-3,9H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHQGJPWIFPPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC(=O)N1)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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